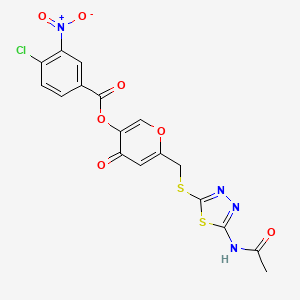
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as TPT and is a member of the thiazole family of compounds. TPT has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Catalysis
Tetrazoles are known for their role in catalysis due to their high efficiency, air stability, and cost-effectiveness. They are used in various catalytic formations, including organic catalysis, and are valued for their performance, reusability, and stability .
Agriculture
In agriculture, tetrazoles serve as plant growth regulators, herbicides, and fungicides. They help in managing plant growth and protecting crops from pests and diseases .
Pharmaceuticals
Tetrazole derivatives have significant applications in pharmaceuticals due to their bioactive properties. They are involved in the development of various drugs and therapeutic agents .
Photography
Tetrazoles are utilized as stabilizers in photography and photoimaging processes, contributing to the development of high-quality photographic materials .
Energetic Materials
Due to their stable structure, tetrazoles are components of explosives and other energetic materials. They contribute to the field of material science with their unique properties .
Medicine
In medicine, tetrazole compounds are used to synthesize drugs and other functional materials that have a wide range of applications across different medical fields .
Propriétés
IUPAC Name |
N-pyridin-2-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S.ClH/c1-2-7-16-14(6-1)19-15-18-13(9-23-15)11-4-3-5-12(8-11)22-10-17-20-21-22;/h1-10H,(H,16,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBVMZRFYGDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)